

# A Comprehensive Technical Guide on the Physicochemical Properties and Solubility of Bethanidine Sulfate

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## Compound of Interest

Compound Name: *Bethanidine sulfate*

Cat. No.: *B183544*

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This document provides an in-depth analysis of the core physicochemical properties and solubility characteristics of **bethanidine sulfate**, an adrenergic neuron-blocking agent. The information is compiled to support research, drug development, and formulation activities.

## Physicochemical Properties

**Bethanidine sulfate** is a guanidinium antihypertensive agent.<sup>[1]</sup> Its fundamental physicochemical characteristics are summarized below. These properties are critical for understanding its behavior in biological systems and for the development of suitable dosage forms.

Table 1: Summary of Physicochemical Properties of **Bethanidine Sulfate**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>17</sub> N <sub>3</sub> O <sub>4</sub> S	[2][3]
Molecular Weight	275.32 g/mol	[3][4]
Appearance	Solid powder	[3][5]
Melting Point	196 °C (for Bethanidine base)	[1][5]
pKa (Strongest Basic)	12.41 (Predicted)	[1]

Note: The melting point listed is for the free base, bethanidine. The pKa value is a computational prediction.

## Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[6] The solubility of **bethanidine sulfate** has been reported with some variation, likely due to differences between the free base and the sulfate salt, as well as between predicted and experimental values.

Table 2: Solubility Data for Bethanidine and **Bethanidine Sulfate**

Solvent	Solubility	Compound Form	Source
Water	1.58 mg/mL (1.58 g/L)	Bethanidine (Predicted)	[1][5]
Water	Not Soluble	Bethanidine Sulfate	[3]
DMSO	Soluble	Bethanidine Sulfate	[3]

The predicted aqueous solubility for the bethanidine free base is 1.58 mg/mL, while experimental data for the sulfate salt indicates it is not soluble in water but is soluble in DMSO. [1][3][5] This highlights the significant impact of salt formation on solubility and underscores the importance of experimental verification over computational predictions for formulation development.

## Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.<sup>[7]</sup> The following sections describe standard protocols for measuring key parameters of **bethanidine sulfate**.

### Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.<sup>[7]</sup>

Methodology:

- **Sample Preparation:** A small quantity of finely powdered **bethanidine sulfate** is introduced into a capillary tube (5-6 cm in length), which is sealed at one end.<sup>[8]</sup> The tube is tapped gently to pack the solid to a height of 2-3 mm.<sup>[9]</sup>
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube containing mineral oil, ensuring the sample is immersed.<sup>[7][8]</sup>
- **Heating and Observation:** The apparatus is heated at a medium rate until the temperature is about 15-20°C below the expected melting point.<sup>[9]</sup> The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.<sup>[7]</sup>
- **Data Recording:** The melting range is recorded. The first temperature is noted at the appearance of the first visible droplet of liquid.<sup>[9]</sup> The second temperature is recorded when the entire sample has completely melted into a clear liquid.<sup>[8]</sup> For accuracy, the determination should be repeated with a fresh sample.<sup>[9]</sup>

### pKa Determination (Potentiometric Titration)

The pKa value is critical as it influences the ionization state of a drug at different physiological pH levels, which in turn affects solubility, absorption, and distribution.<sup>[10]</sup>

Methodology:

- **Instrument Calibration:** A potentiometer (pH meter) is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).
- **Sample Preparation:** A precise quantity of **bethanidine sulfate** is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration, typically around 1 mM.<sup>[11]</sup> An inert electrolyte, such as 0.15 M KCl, is added to maintain constant ionic strength.
- **Titration:** The sample solution is placed in a temperature-controlled vessel and stirred continuously. The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- **Data Acquisition:** The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of the sigmoid curve corresponds to the pH at which the compound is 50% ionized, which is equal to the pKa.<sup>[12]</sup> The analysis is typically performed in triplicate to ensure reproducibility.

## Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.<sup>[13]</sup>

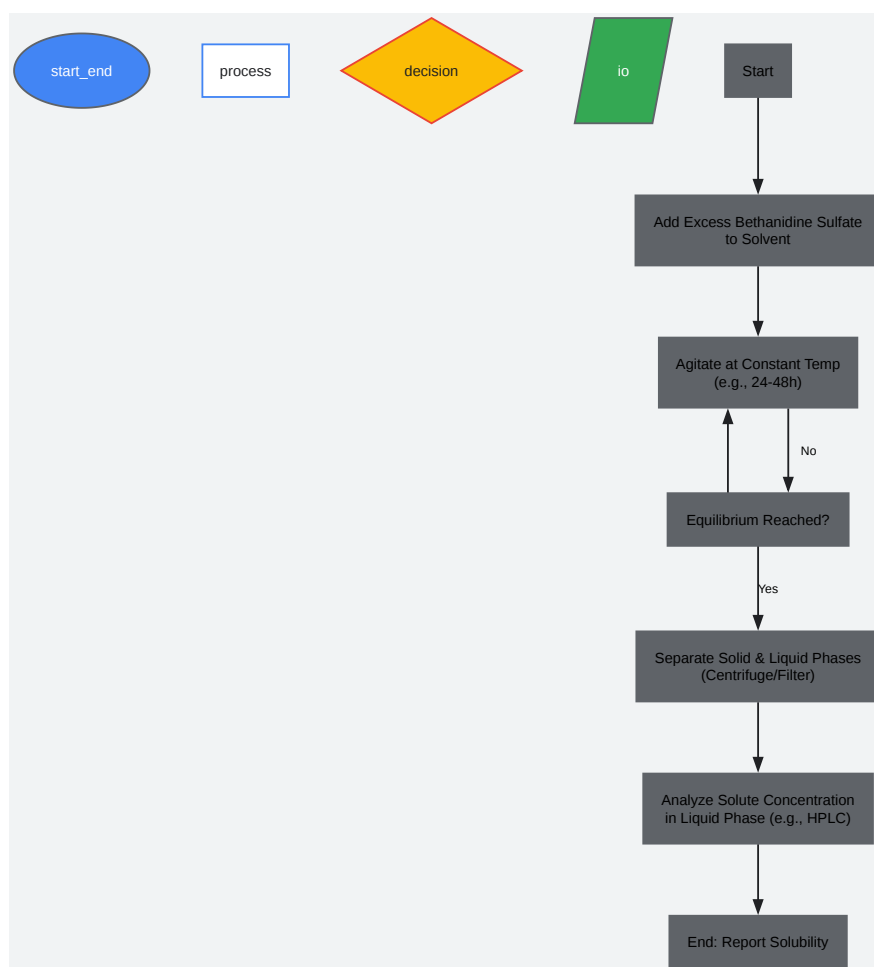
Methodology:

- **Sample Preparation:** An excess amount of solid **bethanidine sulfate** is added to a flask containing a known volume of the desired solvent (e.g., purified water, buffer solutions of different pH). This ensures that a saturated solution is formed in equilibrium with the undissolved solid.<sup>[13]</sup>
- **Equilibration:** The flask is sealed and agitated in a constant-temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.<sup>[13][14]</sup>

- Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).[15]
- Concentration Analysis: The concentration of **bethanidine sulfate** in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

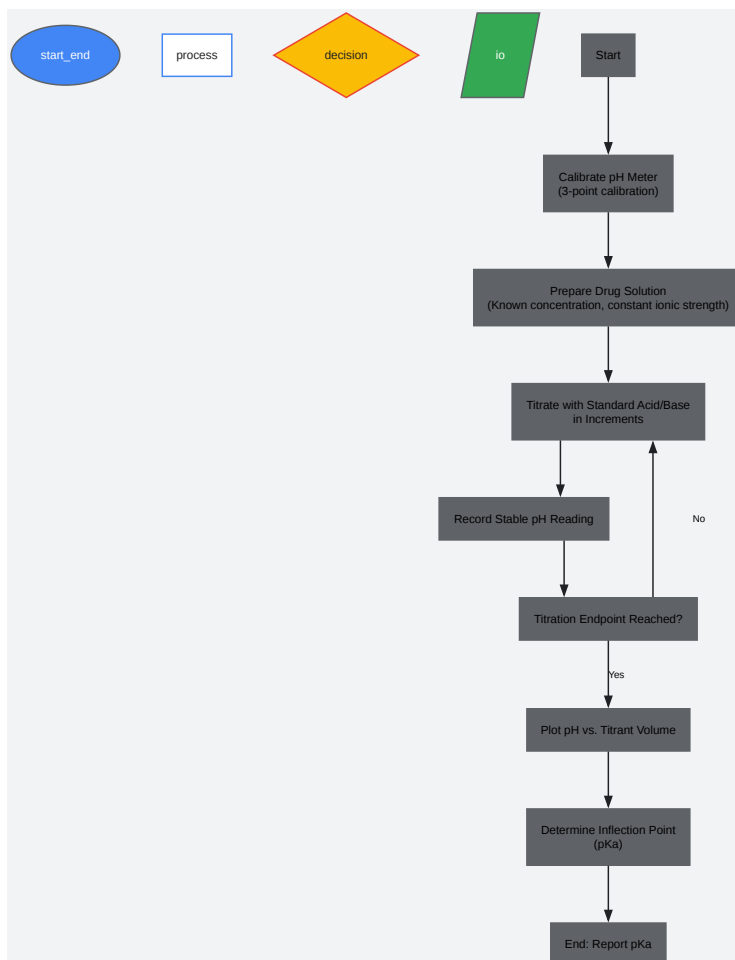
## Mandatory Visualizations

Diagrams illustrating experimental workflows provide a clear and concise overview of the processes involved.



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Caption: Workflow for Equilibrium Solubility Determination (Shake-Flask Method).



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Caption: Workflow for pKa Determination via Potentiometric Titration.

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